酞菁镁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

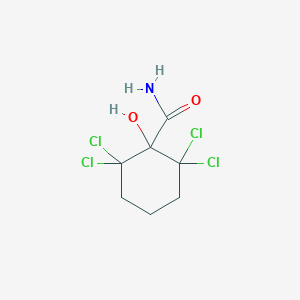

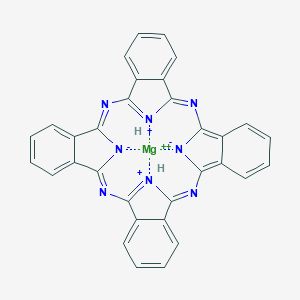

Magnesium phthalocyanine is a metal phthalocyanine compound that consists of a central magnesium ion chelated by a phthalocyanine macrocycle. This macrocycle is a highly conjugated, planar aromatic structure composed of four isoindole units connected by nitrogen atoms. The compound is known for its remarkable chemical, mechanical, and thermal stability, making it a valuable material in various scientific and industrial applications .

科学研究应用

Magnesium phthalocyanine has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions due to its stability and electronic properties.

Biology: Employed in photodynamic therapy for cancer treatment as a photosensitizer.

Medicine: Investigated for its potential in drug delivery systems and as an imaging agent.

Industry: Utilized in the production of dyes, pigments, and organic electronic devices such as organic photovoltaics and organic light-emitting diodes .

作用机制

Target of Action

Magnesium phthalocyanine (MgPc) is a complex that has been studied for its potential in various applications, including medical applications and fluorescence detection It’s known that mgpc can act as a catalyst to enhance the oxygen reduction reaction (orr) mechanism via direct four-electron reduction reaction .

Mode of Action

The mode of action of MgPc involves its interaction with its targets, leading to changes in their behavior or state. For instance, in the context of photocatalysis, MgPc is used to expand the absorption of a mesoporous graphite carbon nitride (mpg-C3N4) photocatalyst to wavelengths longer than those of the principal mpg-C3N4 . This interaction enhances the photocatalytic activity of the mpg-C3N4.

Biochemical Pathways

It’s known that mgpc can demetallate to metal-free ligands in acidic environments . This process involves an acidoprotolytic mechanism with the protonation of the azomethine nitrogen as the first step and a subsequent conversion to non-protonated metal-free ligands .

Pharmacokinetics

It’s known that the water-soluble magnesium complexes were stable in a buffer with a physiological ph 74 while a time-dependent demetallation was observed in acidic pH .

Result of Action

The result of MgPc’s action depends on its application. In the context of photocatalysis, MgPc enhances the photocatalytic activity of the mpg-C3N4, leading to improved hydrogen evolution . In the context of ORR, MgPc acts as a catalyst to enhance the reaction .

Action Environment

The action of MgPc is influenced by environmental factors such as pH and the presence of other substances. For instance, MgPc is known to demetallate to metal-free ligands in acidic environments . The rate of this demetallation can be decreased by incorporating lipophilic magnesium complexes into microemulsion or liposomes .

生化分析

Biochemical Properties

Magnesium phthalocyanine plays a significant role in various biochemical reactions. It is involved in over 300 enzymatic reactions and interacts with more than 800 proteins . It serves as a cofactor for C’3 convertase and immunoglobulin synthesis . It also facilitates substance P binding to lymphoblasts, promotes T helper, B cell, and macrophage responses to lymphokines, and facilitates antibody-dependent cytolysis and immune cell adherence .

Cellular Effects

Magnesium phthalocyanine has profound effects on various types of cells and cellular processes. It is essential for optimal immune function and regulating inflammation . A deficiency in Magnesium phthalocyanine can lead to temporary or long-term immune dysfunction . It influences cell function by mediating cell cycle progression and impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Magnesium phthalocyanine is complex and multifaceted. It exerts its effects at the molecular level through various interactions. For instance, it facilitates the binding of substance P to lymphoblasts . It also plays a role in enzyme activation and inhibition . Changes in gene expression are also observed due to the influence of Magnesium phthalocyanine .

Metabolic Pathways

Magnesium phthalocyanine is involved in numerous metabolic pathways. It serves as a cofactor for many enzymes

准备方法

Synthetic Routes and Reaction Conditions: Magnesium phthalocyanine can be synthesized through the cyclotetramerization of phthalonitrile derivatives in the presence of a magnesium salt. One common method involves heating phthalonitrile with magnesium chloride in a high-boiling solvent such as quinoline or dimethylformamide. The reaction typically requires temperatures around 200-250°C and can be catalyzed by ammonium molybdate .

Industrial Production Methods: In industrial settings, magnesium phthalocyanine is often produced using a similar cyclotetramerization process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is purified through techniques such as column chromatography or recrystallization .

化学反应分析

Types of Reactions: Magnesium phthalocyanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form magnesium phthalocyanine cation radicals.

Reduction: It can be reduced to form anionic species.

Substitution: The peripheral hydrogen atoms can be substituted with various functional groups to modify its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chlorine and bromine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and aryl halides are employed under conditions such as reflux in organic solvents.

Major Products:

Oxidation: Magnesium phthalocyanine cation radicals.

Reduction: Anionic magnesium phthalocyanine species.

Substitution: Various substituted magnesium phthalocyanine derivatives.

相似化合物的比较

- Zinc phthalocyanine

- Copper phthalocyanine

- Cobalt phthalocyanine

- Iron phthalocyanine

属性

CAS 编号 |

1661-03-6 |

|---|---|

分子式 |

C32H16MgN8 |

分子量 |

536.8 g/mol |

IUPAC 名称 |

magnesium;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H16N8.Mg/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |

InChI 键 |

NIQREIWCURIAMA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=[NH+]C2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=[NH+]6)N=C8C9=CC=CC=C9C(=N3)[N-]8.[Mg+2] |

手性 SMILES |

C1=CC=C2/C/3=N/C4=C5C(=C([N-]4)/N=C/6\[NH+]=C(N=C7[N-]C(=NC(=[NH+]3)C2=C1)C8=CC=CC=C78)C9=CC=CC=C69)C=CC=C5.[Mg+2] |

规范 SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Mg+2] |

Key on ui other cas no. |

1661-03-6 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Magnesium phthalocyanine has the molecular formula C32H16MgN8 and a molecular weight of 512.93 g/mol.

A: Magnesium phthalocyanine exhibits characteristic absorption bands in the UV-Vis region, notably the Q-band and the Soret band (B-band). [] These bands arise from π-π* transitions within the phthalocyanine macrocycle. [] Additionally, Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic vibrational modes of the molecule, providing information about its structure and bonding. []

A: Studies on thermally evaporated Magnesium phthalocyanine thin films show that both substrate temperature during deposition and post-deposition annealing significantly influence the film's morphology, crystallinity, and electrical properties. [, , ] Annealing at elevated temperatures generally enhances crystallinity and influences the charge carrier mobility within the film. [, , , ]

A: While Magnesium phthalocyanine is generally considered stable, studies indicate potential photodegradation under prolonged exposure to sunlight. [] This instability highlights the need for appropriate storage conditions and formulation strategies to ensure its long-term stability in various applications.

A: Magnesium phthalocyanine acts as a catalyst in the autoxidation of cumene by activating molecular oxygen. [] At lower temperatures (80 °C), the reaction rate is directly proportional to the catalyst concentration, indicating a mechanism involving the activation of molecular oxygen by the catalyst. [] At higher temperatures (100 °C), the reaction mechanism appears more complex, with the rate constant increasing with catalyst concentration but the initial rate remaining independent. [] This suggests a potential change in the rate-determining step or the involvement of different reaction pathways at higher temperatures. []

A: Yes, Magnesium phthalocyanine can function as a photosensitizer in photocatalytic reactions. For example, it has been successfully employed in the photocatalytic degradation of dye wastewater when coupled with titanium dioxide (TiO2). [] Moreover, Magnesium phthalocyanine deposited on mesoporous graphite carbon nitride (mpg-C3N4) facilitates photocatalytic hydrogen evolution from water even under irradiation with wavelengths exceeding 600 nm. []

A: Density functional theory (DFT) calculations have been used to predict the vibrational spectra and Raman scattering intensities of neutral Magnesium phthalocyanine (MgPc). [] This information aids in understanding the vibrational modes and their contribution to the molecule's spectroscopic properties. Moreover, DFT calculations have been employed to elucidate the molecular structures and electronic absorption properties of Magnesium phthalocyanine and its anion radical. [] These studies provide insights into the electronic structure and the impact of structural distortions on the molecule's optical behavior.

A: Yes, computational studies, including those employing functionals like M06-2x, ωB97XD, and B97D, have been conducted to investigate the potential energy curves and interactions within dimers of lithium phthalocyanine (LiPc), a related molecule to MgPc. [] These studies provide valuable insights into the dispersive and long-range interactions influencing the geometric structures of phthalocyanine dimers, which are relevant for understanding their aggregation behavior.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。